D-AP5 (D-2-amino-5-phosphonopentanoic acid) is a highly potent, selective, and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding directly to the glutamate recognition site. In neuropharmacological and electrophysiological workflows, it serves as the gold-standard reagent for isolating AMPA/kainate receptor currents and investigating NMDA-dependent synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). Unlike non-competitive channel blockers, D-AP5 provides reversible, use-independent antagonism, making it a critical procurement choice for assays requiring precise, predictable baseline controls without channel-trapping artifacts .
Substituting pure D-AP5 with the racemic mixture DL-AP5 or non-competitive antagonists like MK-801 fundamentally compromises experimental reproducibility and data interpretation. DL-AP5 contains 50% of the weakly active L-isomer, which requires researchers to double the applied concentration to achieve equivalent NMDA blockade, thereby increasing the risk of osmotic stress and off-target receptor interactions in delicate ex vivo tissue slices. Furthermore, substituting D-AP5 with non-competitive antagonists like MK-801 shifts the mechanism from competitive antagonism to use-dependent open-channel blocking; this means the channel must be activated by glutamate before the blocker can enter, creating a 'trapping' effect that alters receptor kinetics and invalidates comparative baseline measurements.
The stereochemistry of AP5 critically dictates its binding affinity at the NMDA receptor's glutamate recognition site. Quantitative binding assays demonstrate that the pure D-isomer (D-AP5) exhibits approximately 52-fold higher potency than its L-isomer counterpart (L-AP5). While D-AP5 competitively inhibits the receptor with a dissociation constant (Kd) of approximately 1.4 μM, L-AP5 demonstrates drastically weaker antagonist activity. For procurement, sourcing the enantiomerically pure D-AP5 ensures maximum target engagement at lower concentrations, preventing the need for high-dose applications that can confound quantitative electrophysiology .
| Evidence Dimension | NMDA Receptor Antagonist Potency |
| Target Compound Data | D-AP5 (Kd ~ 1.4 μM) |
| Comparator Or Baseline | L-AP5 (Weak affinity) |
| Quantified Difference | ~52-fold higher potency for D-AP5 |
| Conditions | In vitro receptor binding assays |
Procuring the pure D-enantiomer prevents the introduction of low-affinity isomers, allowing researchers to use lower molar concentrations and maintain strict target selectivity.
In ex vivo electrophysiological recordings, the choice between pure D-AP5 and the racemic DL-AP5 directly impacts assay formulation and tissue viability. Because DL-AP5 is a racemic mixture, achieving a standard active concentration of the D-isomer requires applying double the total concentration of the racemate. This doubling of total solute concentration introduces unnecessary osmotic load and potential off-target noise from the L-isomer. Pure D-AP5 allows for exact stoichiometric dosing, ensuring that 100% of the procured mass contributes to the intended competitive blockade, thereby improving the signal-to-noise ratio in delicate whole-cell patch-clamp recordings .
| Evidence Dimension | Required Molar Concentration for Equivalent Blockade |
| Target Compound Data | Pure D-AP5 (1x concentration required) |
| Comparator Or Baseline | DL-AP5 (2x concentration required) |
| Quantified Difference | 50% reduction in required total compound concentration |
| Conditions | Ex vivo whole-cell electrophysiological response isolation |
Buying pure D-AP5 halves the required chemical concentration in assay buffers, reducing osmotic artifacts and improving the baseline stability of tissue slice recordings.
When selecting an NMDA receptor antagonist for isolating AMPA currents, the mechanism of action is as critical as the binding affinity. D-AP5 is a competitive antagonist that binds directly to the glutamate site, providing reversible, use-independent blockade. In contrast, MK-801 is a non-competitive, open-channel blocker that requires the receptor to be activated by glutamate before it can bind, trapping the channel in a blocked state. This use-dependency means MK-801's efficacy fluctuates with endogenous glutamate release rates, whereas D-AP5 provides a stable, predictable blockade regardless of synaptic activity levels, making it the superior choice for establishing reliable experimental baselines [1].
| Evidence Dimension | Blockade Mechanism and State Dependency |
| Target Compound Data | D-AP5 (Competitive, use-independent) |
| Comparator Or Baseline | MK-801 (Non-competitive, use-dependent channel blocker) |
| Quantified Difference | D-AP5 blocks receptors without requiring prior channel opening |
| Conditions | Synaptic plasticity (LTP/LTD) baseline control assays |
D-AP5 is essential for procurement when protocols require immediate, stable receptor blockade without the confounding variable of prior synaptic activation.
D-AP5 is the standard reagent for isolating AMPA and kainate receptor-mediated currents in whole-cell patch-clamp recordings of brain slices. Because of its competitive, use-independent mechanism (unlike MK-801) and high enantiomeric purity (unlike DL-AP5), it provides immediate and reversible blockade of NMDA receptors without altering the osmotic balance of the artificial cerebrospinal fluid (aCSF) .
In neuropharmacological screening, D-AP5 is procured to validate whether observed changes in synaptic strength are strictly NMDA-dependent. Its high affinity ensures complete target saturation at low micromolar concentrations, allowing researchers to definitively block LTP or LTD induction without the off-target effects associated with higher doses of racemic mixtures [1].
For in vivo studies evaluating learning, memory, and fear conditioning, pure D-AP5 is preferred for precise stereotaxic microinjections. Utilizing the pure D-isomer minimizes the total volume and solute concentration injected into discrete brain regions, reducing localized tissue damage and osmotic stress compared to using DL-AP5 .
Irritant